4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

Physicochemical profiling LogP Aqueous solubility

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1030103-68-4) is a heterocyclic small molecule (C₁₂H₁₂N₄O₂, MW 244.25 g/mol) comprising a 1-phenylpyrrolidin-2-one core linked at the 4-position to a 5-amino-1,3,4-oxadiazole moiety. This compound is commercially available as a research-grade building block from multiple vendors in purities ranging from 95% to ≥98%, with catalog prices spanning approximately USD 360–1,427 per gram depending on supplier and quantity.

Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
CAS No. 1030103-68-4
Cat. No. B1439637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
CAS1030103-68-4
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)N
InChIInChI=1S/C12H12N4O2/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15)
InChIKeySPHFRCNQQCHGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1030103-68-4): Chemical Identity & Procurement Baseline


4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1030103-68-4) is a heterocyclic small molecule (C₁₂H₁₂N₄O₂, MW 244.25 g/mol) comprising a 1-phenylpyrrolidin-2-one core linked at the 4-position to a 5-amino-1,3,4-oxadiazole moiety . This compound is commercially available as a research-grade building block from multiple vendors in purities ranging from 95% to ≥98%, with catalog prices spanning approximately USD 360–1,427 per gram depending on supplier and quantity . Its primary documented role is as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications, though no peer-reviewed biological activity data specific to this exact compound have been identified in the public literature as of the search date .

Why 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one Cannot Be Generically Substituted by In-Class Analogs


Within the pyrrolidinone-oxadiazole hybrid chemical space, three structural variables govern biological and physicochemical behavior: (i) oxadiazole regioisomerism (1,2,4- vs. 1,3,4-oxadiazole), (ii) the substitution position on the pyrrolidinone ring (C-3, C-4, or C-5 linkage), and (iii) the nature of the oxadiazole C-5 substituent (amino, methyl, mercapto, or aryl). For example, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one (CAS 1170162-16-9) has been reported with antibacterial IC₅₀ values of 0.63–6.28 µM against Salmonella typhi and Bacillus subtilis , while 1,2,4-oxadiazole/pyrrolidine hybrids achieve DNA gyrase IC₅₀ values of 120–270 nM [1]. These activity profiles are inseparable from the specific regioisomer and substitution pattern and cannot be extrapolated across analogs. The 5-amino-1,3,4-oxadiazole motif in the target compound introduces distinct hydrogen-bond donor/acceptor geometry (Hdon = 1, Hacc = 4) and a calculated tPSA of 85.2 Ų that differ materially from the 5-methyl, 5-mercapto, or unsubstituted oxadiazole variants available from screening collections. Generic substitution without experimental confirmation of equipotency therefore carries a high risk of losing target engagement or altering pharmacokinetic properties.

Quantitative Differentiation Evidence: 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one vs. Closest Analogs


Physicochemical Profile Differentiation: Calculated LogP and Aqueous Solubility vs. 5-Methyl and 5-Mercapto Analogs

The target compound has a calculated LogP of −0.14 and estimated aqueous solubility (LogSW) of −2.17 . In contrast, the 5-mercapto analog 4-(5-mercapto-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one is expected to exhibit a higher LogP (≥+1.0) due to the thiol group, while the 5-methyl analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (CAS 1878447-02-9, lacking N-phenyl substitution) would have altered lipophilicity and solubility profiles due to the combined absence of the phenyl ring and the amino group . The 5-amino substituent confers greater aqueous solubility than the 5-methyl or 5-mercapto variants, which may be advantageous for biochemical assay formats requiring higher compound concentrations in aqueous buffer.

Physicochemical profiling LogP Aqueous solubility Drug-likeness Medicinal chemistry

Hydrogen-Bond Donor/Acceptor Capacity and Polar Surface Area: Differentiation from Unsubstituted and Aryl-Substituted Oxadiazole Analogs

The target compound possesses one hydrogen-bond donor (the 5-amino group on the oxadiazole ring) and four hydrogen-bond acceptors, yielding a calculated topological polar surface area (tPSA) of 85.2 Ų . By comparison, 4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (CAS 2098118-44-4) lacks both the N-phenyl substitution on the pyrrolidinone and the 5-amino group on the oxadiazole, resulting in a drastically reduced H-bond donor count (0 vs. 1) and a lower tPSA . Similarly, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one (CAS 1170162-16-9) bears a 1,2,4-oxadiazole regioisomer with a methyl substituent instead of the 5-amino-1,3,4-oxadiazole, altering both H-bond geometry and electronic distribution . These differences in H-bond capacity directly affect binding to biological targets where specific hydrogen-bond interactions are critical for affinity.

Hydrogen bonding tPSA Drug-likeness Oral bioavailability Medicinal chemistry design

Vendor Purity Grading and Documentation: Inter-Supplier Comparison for Procurement Decision-Making

Among identified vendors for CAS 1030103-68-4, Fluorochem supplies the compound at 95.0% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335), while MolCore offers NLT 98% purity with ISO-certified quality control and provides NMR, HPLC, and LC-MS documentation . MolDB lists 97% purity for quantities from 100 mg to 1 g . Life Chemicals (via Chembase) supplies at 95+% purity [1]. The NLT 98% purity from MolCore represents the highest certified purity level among identified suppliers—a difference of 1–3 absolute percentage points versus other vendors. For applications requiring high-purity starting material (e.g., biophysical assays, co-crystallization), this purity differential may reduce the need for in-house re-purification.

Vendor comparison Purity Analytical documentation Procurement Quality assurance

Oxadiazole Regioisomerism: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Pharmacophoric Distinction

The target compound contains a 1,3,4-oxadiazole ring, which is a recognized pharmacophore distinct from the 1,2,4-oxadiazole isomer. Literature review confirms that 1,3,4-oxadiazole and 1,2,4-oxadiazole are not interchangeable bioisosteres; they exhibit different metabolic stability profiles, electronic distributions, and target binding preferences [1][2]. For instance, 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated DNA gyrase inhibition with IC₅₀ values of 120–270 nM [2], but these activities are specific to the 1,2,4-regioisomer and cannot be assumed for 1,3,4-oxadiazole derivatives. Conversely, 1,3,4-oxadiazole hybrids have shown cytotoxicity against MCF-7 breast cancer cells (e.g., compound 5i with IC₅₀ = 5.703 µM in a recent pyrrolidin-2-one/1,3,4-oxadiazole series) [3], targeting STAT3 signaling—a mechanism distinct from DNA gyrase inhibition. Selecting the 1,3,4-isomer therefore commits a research program to a fundamentally different biological target space than the 1,2,4-isomer.

Oxadiazole regioisomerism Pharmacophore Bioisostere Medicinal chemistry SAR

Recommended Application Scenarios for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one Based on Differentiated Evidence


Medicinal Chemistry: STAT3-Targeted Anticancer Lead Optimization Using the 1,3,4-Oxadiazole/Pyrrolidinone Scaffold

The 1,3,4-oxadiazole/pyrrolidin-2-one hybrid scaffold has recently demonstrated STAT3 SH2 domain binding (ΔG = −7.64 kcal/mol for the most potent analog 5i) and MCF-7 cytotoxicity (IC₅₀ = 5.703 µM) . The target compound's 5-amino substituent provides an additional hydrogen-bond donor (Hdon = 1) and a calculated tPSA of 85.2 Ų that can be exploited for further SAR exploration around the STAT3 binding pocket. Researchers engaged in STAT3 inhibitor development should prioritize this exact compound over 5-methyl or unsubstituted oxadiazole analogs, as the amino group enables derivatization (acylation, sulfonylation, reductive amination) to probe uncharted vectors in the STAT3 SH2 domain that are inaccessible to methyl- or mercapto-substituted counterparts.

Chemical Biology: Probing the Role of the 5-Amino-1,3,4-Oxadiazole Pharmacophore in Target Engagement

Given that 1,3,4-oxadiazole and 1,2,4-oxadiazole are not bioisosteric [1], the target compound serves as a definitive tool for interrogating whether a biological phenotype depends specifically on the 1,3,4-oxadiazole regioisomer with a 5-amino substituent. In head-to-head phenotypic screening with 1,2,4-oxadiazole comparators (such as 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one, CAS 1170162-16-9, or the DNA gyrase inhibitor series from Frejat et al., 2021 [2]), differential activity can be attributed to the regioisomer and the amino group rather than to the shared pyrrolidinone-phenyl scaffold. Researchers should source the highest available purity (NLT 98%, from MolCore ) to minimize confounding effects from impurities in these comparative studies.

Screening Library Procurement: Selecting the 4-Position-Linked Pyrrolidinone-Oxadiazole Isomer for Kinase or Transcription Factor Panels

The Hit2Lead screening collection classifies this compound (SC-9268538) as a screening compound with calculated LogP (−0.14) and LogSW (−2.17) that predict adequate aqueous solubility for biochemical assay formats . Its rotatable bond count of 2 and tPSA of 85.2 Ų place it within favorable oral drug-likeness space. When building a focused library targeting transcription factors or kinases, procurement of the 4-(5-amino-1,3,4-oxadiazol-2-yl) isomer is critical: the alternative C-5-linked isomer 5-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (CAS not assigned) presents a different spatial orientation of the oxadiazole relative to the pyrrolidinone carbonyl, which will alter target binding geometry.

Analytical Reference Standard: Inter-Laboratory Purity Benchmarking for Collaborative Projects

With vendor-reported purity spanning 95.0% to NLT 98% , this compound illustrates the need for a qualified reference standard in multi-site collaborative projects. Procurement from MolCore (NLT 98%, with NMR, HPLC, and LC-MS documentation ) provides the highest certified purity baseline, making it suitable as an internal reference for calibrating purity assessments across laboratories. The GHS hazard classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) documented by Fluorochem further establishes baseline handling protocols for all laboratories in the network.

Quote Request

Request a Quote for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.